molecular formula C15H21NO6 B1624164 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 35694-99-6

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1624164
CAS No.: 35694-99-6
M. Wt: 311.33 g/mol
InChI Key: XLMQIFNHFQBSND-KJWHEZOQSA-N
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Description

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-methylphenol with 2-acetamido-2-deoxy-b-D-glucopyranoside under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with precise temperature and pH control systems. The reaction mixture is continuously monitored to ensure optimal reaction conditions and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides and alkyl groups.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups and carboxylic acids.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of different glycosides and esters.

Scientific Research Applications

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several applications in scientific research, including:

  • Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

  • Biology: Employed as a substrate in enzymatic assays to study glycosidase activity.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of bioactive compounds and pharmaceutical intermediates.

Mechanism of Action

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is similar to other glycosylated compounds, such as 4-methylumbelliferyl-2-acetamido-2-deoxy-b-D-glucopyranoside and 4-methoxyphenyl-2-acetamido-2-deoxy-b-D-glucopyranoside

Comparison with Similar Compounds

  • 4-Methylumbelliferyl-2-acetamido-2-deoxy-b-D-glucopyranoside

  • 4-Methoxyphenyl-2-acetamido-2-deoxy-b-D-glucopyranoside

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMQIFNHFQBSND-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427745
Record name AC1OEKLP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-99-6
Record name AC1OEKLP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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